molecular formula C12H13N3O B13620196 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13620196
M. Wt: 215.25 g/mol
InChI Key: RPTDFNCXSJHPHG-UHFFFAOYSA-N
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Description

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine is a complex organic compound that features both benzofuran and pyrazole moieties

Preparation Methods

The synthesis of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the pyrazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine can be compared with other compounds that have similar structures, such as:

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H13N3O/c1-8-4-12(13)14-15(8)11-3-2-9-6-16-7-10(9)5-11/h2-5H,6-7H2,1H3,(H2,13,14)

InChI Key

RPTDFNCXSJHPHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC3=C(COC3)C=C2)N

Origin of Product

United States

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